![molecular formula C15H14O6 B10843059 3-Hydroxyphenethyl 3,4,5-trihydroxybenzoate](/img/structure/B10843059.png)
3-Hydroxyphenethyl 3,4,5-trihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxyphenethyl 3,4,5-trihydroxybenzoate is a compound known for its significant biological activities. It is derived from Rhodiola crenulata and exhibits potent α-glucosidase inhibitory activities, making it a promising candidate for managing hyperglycemia and diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves the esterification of 3,4,5-trihydroxybenzoic acid with 3-hydroxyphenethyl alcohol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxyphenethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-hydroxyphenethyl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound’s α-glucosidase inhibitory activity makes it a valuable tool for studying carbohydrate metabolism and diabetes.
Medicine: Its potential as a therapeutic agent for managing hyperglycemia and diabetes is being explored.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of α-glucosidase enzymes such as maltase and sucrase. This inhibition delays the digestion of carbohydrates, leading to a slower release of glucose into the bloodstream. Molecular docking studies have shown that the compound binds to the active sites of these enzymes via hydrogen-bond interactions with specific amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Voglibose: Another α-glucosidase inhibitor used for managing diabetes.
Acarbose: A well-known α-glucosidase inhibitor with similar applications.
Propyl gallate: A compound with antioxidant properties and some α-glucosidase inhibitory activity.
Uniqueness
3-hydroxyphenethyl 3,4,5-trihydroxybenzoate stands out due to its higher potency in inhibiting α-glucosidase compared to voglibose and acarbose. Additionally, its natural origin from Rhodiola crenulata adds to its appeal as a functional food ingredient .
Eigenschaften
Molekularformel |
C15H14O6 |
---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
2-(3-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H14O6/c16-11-3-1-2-9(6-11)4-5-21-15(20)10-7-12(17)14(19)13(18)8-10/h1-3,6-8,16-19H,4-5H2 |
InChI-Schlüssel |
VXELBUJPXRMMLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CCOC(=O)C2=CC(=C(C(=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.